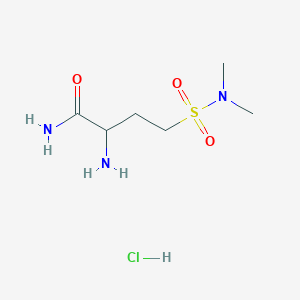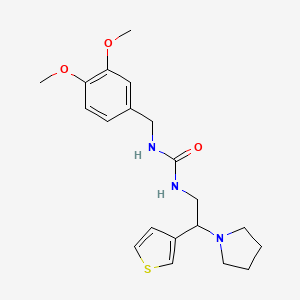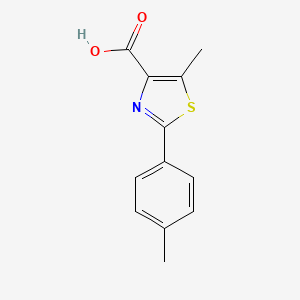
2-Amino-4-(dimethylsulfamoyl)butanamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(dimethylsulfamoyl)butanamide hydrochloride is a chemical compound with the molecular weight of 245.73 . It is also known as 2-amino-N,N-dimethyl-4-(methylsulfanyl)butanamide hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-Amino-4-(dimethylsulfamoyl)butanamide hydrochloride is1S/C6H15N3O3S.ClH/c1-9(2)13(11,12)4-3-5(7)6(8)10;/h5H,3-4,7H2,1-2H3,(H2,8,10);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Behavior
Synthesis of Derivatives : 2-Amino-4-(dimethylsulfamoyl)butanamide hydrochloride is used in the synthesis of various derivatives. For example, it is involved in the synthesis of (S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide, indicating its utility in producing compounds with potential medicinal applications (Zhou Yawen, 2004).
Cardiac Myosin Activation : Some derivatives, like N-(4-(N,N-dimethylsulfamoyl)phenethyl-N-methyl-5-phenylpentanamide, have been explored as cardiac myosin activators, suggesting potential therapeutic uses in treating heart failure (M. Manickam et al., 2019).
Metabolic Studies : It's also used in studying metabolism, such as the role of CYP3A-mediated metabolism in the clearance of certain compounds (Hongjiang Zhang et al., 2007).
Supramolecular Chemistry and Drug Delivery
- Formation of Supramolecular Assemblies : Amphiphilic derivatives of 2-Amino-4-(dimethylsulfamoyl)butanamide hydrochloride have been studied for their ability to form supramolecular assemblies, which are useful in biomedical applications like drug delivery and tissue regeneration (Nicole M. Cutrone et al., 2017).
Pharmacological Research
Dipeptidyl Peptidase IV Inhibition : This compound's derivatives are evaluated as dipeptidyl peptidase IV inhibitors, which are significant in the treatment of type 2 diabetes (S. Edmondson et al., 2006).
Antimicrobial Activities : Some novel heterocyclic compounds having a sulfamido moiety derived from 2-Amino-4-(dimethylsulfamoyl)butanamide hydrochloride have shown promising antibacterial and antifungal activities (R. Nunna et al., 2014).
Chemical Structure and Properties
- Structure and Acidity Studies : Research on the structure and acidity of related compounds, like 4-hydroxy-N-(2-hydroxyethyl)butanamides, gives insight into hydrogen bonding and molecular conformations (A. M. Duarte-Hernández et al., 2015).
Environmental Applications
- Wastewater Treatment : Studies on compounds like 4-Amino-dimethyl-aniline hydrochloride, which is structurally similar, have been conducted to explore economical and efficient methods for treating wastewater from specific industrial processes (Huang Wei, 2007).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-amino-4-(dimethylsulfamoyl)butanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O3S.ClH/c1-9(2)13(11,12)4-3-5(7)6(8)10;/h5H,3-4,7H2,1-2H3,(H2,8,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIWDHKJTNFSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCC(C(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(dimethylsulfamoyl)butanamide;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3015804.png)





![4-({1-[2-chloro-6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)-N-methylpyridine-2-carboxamide](/img/structure/B3015813.png)
![1-(3-Chlorobenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3015817.png)
![2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one](/img/structure/B3015819.png)




![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3015827.png)